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molecular formula C10H11NO2 B3381601 1-benzoylazetidin-3-ol CAS No. 25566-00-1

1-benzoylazetidin-3-ol

Cat. No. B3381601
M. Wt: 177.2 g/mol
InChI Key: MQPNDHHRMVRTCE-UHFFFAOYSA-N
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Patent
US04088644

Procedure details

To a stirred mixture of 2.5 g. of N-benzoyl-3-azetidinol, 21 g. of triethylamine in 35 ml. of DMSO, add rapidly, in a dropwise manner, a suspension of 7.0 g. of pyridine sulfur trioxide in 35 ml. of DMSO and stir for 15 minutes. Remove most of the DMSO in vacuo at 60° C and chromatograph the residue on 100 g. of silica gel. Elute with chlorform and collect 2.4 g. of the crude compound of this example from the front running yellow band. Recrystallize from isopropyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.S(=O)(=O)=O.N1C=CC=CC=1>CS(C)=O>[C:1]([N:9]1[CH2:12][C:11](=[O:13])[CH2:10]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O.N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred mixture of 2.5 g
ADDITION
Type
ADDITION
Details
a suspension of 7.0 g
CUSTOM
Type
CUSTOM
Details
Remove most of the DMSO in vacuo at 60° C
WASH
Type
WASH
Details
Elute with chlorform
CUSTOM
Type
CUSTOM
Details
collect 2.4 g
CUSTOM
Type
CUSTOM
Details
Recrystallize from isopropyl ether

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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